1,3-Octadiene

描述

Structure

3D Structure

属性

IUPAC Name |

(3E)-octa-1,3-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7H,1,4,6,8H2,2H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYUSOHYEPOHLV-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 |

Source

|

| Record name | OCTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020810 |

Source

|

| Record name | (E)-1,3-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octadiene appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be mildly toxic by inhalation and ingestion. Used to make other chemicals., Colorless liquid; [CAMEO] |

Source

|

| Record name | OCTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63597-41-1, 1002-33-1, 39491-65-1 |

Source

|

| Record name | OCTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039491651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(3E)-octa-1,3-diene IUPAC nomenclature and structure

An In-depth Technical Guide to (3E)-octa-1,3-diene: IUPAC Nomenclature and Structure

Introduction

(3E)-octa-1,3-diene is an acyclic organic compound classified as a conjugated diene.[1] Its specific nomenclature and stereochemistry are crucial for understanding its chemical properties and reactivity, particularly in the context of organic synthesis and drug development. This guide provides a detailed breakdown of the IUPAC naming conventions and the structural characteristics of this molecule.

IUPAC Nomenclature Deconstruction

The systematic name (3E)-octa-1,3-diene is derived according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[2] Each component of the name provides precise information about the molecule's structure.

-

octa- : This prefix indicates that the longest continuous carbon chain in the molecule contains eight carbon atoms.[3]

-

-diene : This suffix signifies the presence of two carbon-carbon double bonds within the parent chain.[4][5]

-

-1,3- : These numbers, known as locants, specify the starting positions of the two double bonds along the carbon chain. The first double bond starts at carbon #1 (between C1 and C2), and the second starts at carbon #3 (between C3 and C4).[6]

-

(3E)- : This stereodescriptor specifies the geometric configuration around the double bond located at carbon #3.[7]

Stereochemistry: The (E) Configuration

The "E/Z" notation is used to unambiguously describe the stereochemistry of double bonds, especially when the simpler cis/trans system is inadequate.[8][9] The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules.[10][11]

-

Assign Priorities: For each carbon atom in the double bond, the two attached groups are assigned a priority (high or low) based on the atomic number of the atoms directly bonded to the double bond carbon. Higher atomic numbers receive higher priority.[11]

-

Determine Configuration:

-

If the two higher-priority groups are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning "together").[12]

-

If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated E (from the German entgegen, meaning "opposite").[12]

-

For the double bond at C3-C4 in octa-1,3-diene:

-

At Carbon 3 (C3): The attached groups are a hydrogen atom (-H) and a vinyl group (-CH=CH₂). Carbon has a higher atomic number than hydrogen, so the vinyl group is the higher-priority group.

-

At Carbon 4 (C4): The attached groups are a hydrogen atom (-H) and a butyl group (-CH₂CH₂CH₂CH₃). Carbon has a higher atomic number than hydrogen, so the butyl group is the higher-priority group.

In the (3E) isomer, the high-priority vinyl group on C3 and the high-priority butyl group on C4 are positioned on opposite sides of the C3=C4 double bond. The double bond at C1-C2 does not exhibit E/Z isomerism because carbon #1 is bonded to two identical hydrogen atoms.[13]

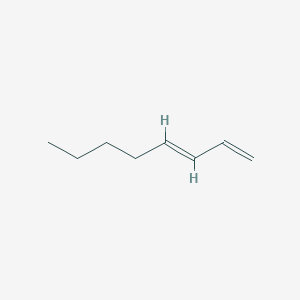

Chemical Structure

(3E)-octa-1,3-diene is a hydrocarbon with the molecular formula C₈H₁₄.[7][14] Its structure consists of an eight-carbon chain with two double bonds located at positions 1 and 3.[6] The presence of double bonds at C1 and C3 makes it a conjugated system, where the pi orbitals of the two double bonds are separated by a single bond, allowing for electron delocalization. This conjugation imparts additional stability to the molecule compared to non-conjugated dienes.[5]

The geometry of the molecule is defined by the sp² hybridization of carbons C1, C2, C3, and C4, leading to trigonal planar geometry around these atoms with bond angles of approximately 120°. The (3E) configuration dictates a "trans-like" arrangement across the C3-C4 double bond.

Visualization of (3E)-octa-1,3-diene

The following diagram illustrates the chemical structure and the stereochemical relationship of the substituent groups that define the molecule as (3E)-octa-1,3-diene.

Caption: 2D structure of (3E)-octa-1,3-diene with priority groups highlighted.

References

- 1. goldbook.iupac.org [goldbook.iupac.org]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. scribd.com [scribd.com]

- 5. orgosolver.com [orgosolver.com]

- 6. brainly.in [brainly.in]

- 7. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. E and Z Configuration - Definition and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Khan Academy [khanacademy.org]

- 11. E- and Z-alkenes [chem.ucalgary.ca]

- 12. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 13. leah4sci.com [leah4sci.com]

- 14. Octa-1,3-diene | C8H14 | CID 66084 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 1,3-Octadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Octadiene is an unsaturated hydrocarbon of significant interest in various fields of chemical research and development. As a conjugated diene, its unique structural features give rise to specific reactivity and physical characteristics that are leveraged in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis, tailored for a technical audience.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers. These properties are crucial for designing experimental setups, predicting reactivity, and ensuring safe handling.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Molecular Weight | 110.20 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][4] |

| Density | 0.738 g/cm³ at 20°C | [3] |

| Boiling Point | 127-131°C at 760 mmHg | [3][4][5] |

| Melting Point | Not available | [5] |

| Flash Point | 17.2°C | [3][4] |

| Solubility in Water | 14.2 mg/L at 25°C (estimated) | [4][5] |

| Solubility in Organic Solvents | Soluble in alcohol | [4] |

Thermodynamic and Calculated Properties

| Property | Value | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 184.54 kJ/mol (Joback Calculated) | |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 34.20 kJ/mol (Joback Calculated) | [6] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 32.69 kJ/mol (Joback Calculated) | [6] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.919 (Crippen Calculated) | [6] |

| Vapor Pressure | 13.418 mmHg at 25°C (estimated) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopic Technique | Key Features and Observations |

| Mass Spectrometry (Electron Ionization) | The NIST WebBook provides the mass spectrum of this compound, which is crucial for its identification.[7] |

| Infrared (IR) Spectroscopy | The gas-phase IR spectrum is available on the NIST WebBook, showing characteristic peaks for C-H and C=C bonds.[1][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific spectra for this compound are not readily available, typical 1H NMR spectra for 1,3-dienes show characteristic signals for alkene protons in the δ 5.0–6.5 ppm range. 13C NMR spectra would display signals for the sp² hybridized carbons between δ 110–150 ppm.[9][10] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established methods for similar compounds and can be adapted as needed.

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This method is a reliable approach for the stereoselective synthesis of (E)-1,3-dienes.[6][11]

Materials:

-

Diethyl (E)-3-buten-2-ylphosphonate

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere, add a solution of diethyl (E)-3-buten-2-ylphosphonate in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0°C and add a solution of hexanal in anhydrous THF dropwise.

-

Let the reaction mixture warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation to yield pure this compound.

Purification of this compound

A general procedure for the purification of dienes involves washing and distillation to remove impurities and polymerization inhibitors.[12][13]

Materials:

-

Crude this compound

-

Deoxygenated water

-

Anhydrous calcium chloride

-

Distillation apparatus

Procedure:

-

Wash the crude this compound with deoxygenated water to remove any water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Filter the dried diene to remove the drying agent.

-

Perform fractional distillation under a nitrogen atmosphere to obtain purified this compound, collecting the fraction boiling at the correct temperature.

Analysis of this compound by GC-MS

Gas chromatography-mass spectrometry is the ideal method for assessing the purity and confirming the identity of this compound.[14][15][16]

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MS)

-

Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC-MS Conditions:

| Parameter | Value |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 50°C (hold 2 min), ramp to 200°C at 10°C/min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane.

-

Inject 1 µL of the sample into the GC-MS system.

-

Acquire the data according to the conditions specified above.

-

Identify the this compound peak by its retention time and compare the acquired mass spectrum with the NIST library spectrum for confirmation.

Reactivity and Potential Applications

As a conjugated diene, this compound can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis.

-

Diels-Alder Reaction: this compound can act as the diene component in [4+2] cycloaddition reactions with various dienophiles to form six-membered rings.[2][17] This reaction is a powerful tool for the construction of complex cyclic systems.

-

Polymerization: this compound can be polymerized using Ziegler-Natta catalysts or other methods to produce polymers with specific properties.[7][18][19][20] The resulting polymers may have applications in the development of elastomers and other materials.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[21] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[21]

This technical guide provides a solid foundation for researchers and scientists working with this compound. For more specific applications or advanced analytical techniques, further literature review is recommended.

References

- 1. This compound [webbook.nist.gov]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP2786979A1 - Method for purifying 1,3-butadiene - Google Patents [patents.google.com]

- 13. WO2013080967A1 - Method for purifying 1,3-butadiene - Google Patents [patents.google.com]

- 14. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Diels-Alder Reaction [organic-chemistry.org]

- 18. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Octadiene molecular weight and formula

An In-depth Guide to the Molecular Properties of 1,3-Octadiene

This technical guide provides essential information regarding the molecular weight and chemical formula of this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.1968 g/mol |

The molecular formula C₈H₁₄ indicates that each molecule of this compound is composed of eight carbon atoms and fourteen hydrogen atoms[1][2][3][4]. The molecular weight is approximately 110.1968 g/mol [1][2]. Minor variations in reported molecular weights exist across different sources, such as 110.20 g/mol and 110.2 g/mol [4][5].

Logical Relationship of Molecular Properties

The following diagram illustrates the hierarchical relationship between the chemical identifier, its elemental composition (formula), and its calculated mass (molecular weight).

Caption: Logical flow from chemical name to molecular formula and weight.

References

Unveiling 1,3-Octadiene: A Technical Guide to its Natural Sources and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Octadiene, a volatile organic compound belonging to the alkadiene class of hydrocarbons, has been identified in a variety of natural sources, particularly within the fungal kingdom. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, with a focus on its presence in Basidiomycotina mushrooms. While quantitative data for this specific compound remains limited, this document compiles available information on its detection and the concentrations of related C8 volatile compounds to provide a contextual understanding of its abundance. Furthermore, a detailed experimental protocol for the extraction and analysis of this compound from fungal matrices using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) is presented. Based on the established biosynthesis of other C8 volatiles in fungi, a putative biosynthetic pathway for this compound originating from the lipid peroxidation of linoleic acid is proposed. This guide aims to serve as a valuable resource for researchers investigating the biological roles and potential applications of this compound.

Natural Sources and Biological Occurrence

This compound has been identified as a natural volatile compound in a range of biological systems, most notably in various species of fungi. Its presence is also documented in some plants and has been detected in human saliva.

Fungal Sources

The most well-documented sources of this compound are fungi, particularly within the phylum Basidiomycotina. It is considered a contributor to the characteristic "mushroom" and fruity aromas of many species. Both (Z)- and (E)-isomers of this compound have been detected.[1]

Table 1: Documented Fungal Sources of this compound

| Fungal Species | Common Name | Reference |

| Cantharellus cibarius | Chanterelle | [1][2] |

| Craterellus cornucopioides | Horn of Plenty | [2] |

| Craterellus lutescens | Golden Chanterelle | [2] |

| Craterellus tubaeformis | Trumpet Chanterelle | [2] |

| Hydnum repandum | Hedgehog Fungus | [1][2] |

| And 12 other species of Basidiomycotina | - | [1] |

While the presence of this compound is confirmed in these species, peer-reviewed quantitative data on its concentration is scarce. To provide a framework for its likely abundance, the concentrations of other major C8 volatile compounds identified in Cantharellus cibarius are presented below. These compounds share a common biosynthetic precursor with this compound.

Table 2: Concentration of Major C8 Volatile Compounds in Fresh Cantharellus cibarius

| Compound | Concentration (μg per 100 g dry basis) |

| 1-Octen-3-ol | 80.2 |

| 1-Hexanol | 33.4 |

| 2-Octen-1-ol | 19.3 |

| Total Volatiles | ~130-136 |

Data extracted from a study on the volatile composition of Cantharellus cibarius, which did not quantify this compound specifically but provides context for the general levels of C8 volatiles.[3]

Plant Sources

This compound has also been reported in a limited number of plant species. These include:

-

Pulses (Fabaceae family): Detected, but not quantified.

-

Soybean (Glycine max)

-

Cycads: Including Encephalartos altensteinii, Macrozamia moorei, Zamia furfuracea, and Zamia pumila.

-

Sauromatum guttatum

Human Biology

The Human Metabolome Database has listed this compound as being detected in human saliva, although its origin (endogenous or exogenous) and concentration have not been fully established.

Proposed Biosynthesis of this compound in Fungi

While a specific enzymatic pathway for this compound has not been definitively elucidated, there is strong evidence to suggest it is a product of the lipid peroxidation of polyunsaturated fatty acids, primarily linoleic acid.[4][5][6] This process is a common source of C8 volatile compounds in fungi. The proposed pathway involves the following key steps:

-

Lipoxygenase (LOX) Action: The pathway is initiated by the action of a lipoxygenase enzyme on linoleic acid, a common fatty acid in fungal cell membranes. This enzyme catalyzes the insertion of molecular oxygen to form a hydroperoxide intermediate.

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable hydroperoxide is then cleaved by a hydroperoxide lyase. This cleavage results in the formation of shorter-chain aldehydes and other fragments.

-

Isomerization and Reduction/Oxidation: The resulting C8 aldehyde can then undergo further enzymatic or spontaneous transformations, including isomerization and reduction or oxidation, to yield a variety of C8 volatile compounds, including this compound.

The formation of this compound likely involves a dehydration or further rearrangement of an intermediate in this pathway. Oxidative stress can also trigger non-enzymatic lipid peroxidation, contributing to the production of these volatile compounds.[7][8][9][10]

Caption: Proposed biosynthetic pathway of this compound in fungi.

Experimental Protocol: Analysis of this compound in Fungal Samples

The following protocol outlines a standard method for the extraction and analysis of this compound and other volatile compounds from fresh fungal fruiting bodies using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Materials and Equipment

-

Fresh fungal samples (e.g., Cantharellus cibarius)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Solid-phase microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME autosampler or manual holder

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Analytical balance

-

Grinder or homogenizer

-

Internal standard (e.g., d8-toluene, optional for semi-quantification)

Sample Preparation

-

Homogenize fresh fungal material using a grinder or mortar and pestle.

-

Accurately weigh approximately 2-3 g of the homogenized sample into a 20 mL headspace vial.

-

(Optional) Add a known amount of internal standard.

-

Immediately seal the vial with the screw cap.

-

Prepare a blank sample containing only an empty vial to check for system contaminants.

HS-SPME Procedure

-

Place the sealed vial in a heating block or the autosampler's incubator set to a constant temperature (e.g., 50°C).

-

Allow the sample to equilibrate for a set period (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

After extraction, immediately retract the fiber and introduce it into the GC injection port for thermal desorption.

GC-MS Analysis

-

Injector: Splitless mode, 250°C. Desorption time: 5 minutes.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 35-400.

-

Data Analysis

-

Identify this compound by comparing the obtained mass spectrum with reference spectra in a library (e.g., NIST, Wiley) and by its retention index.

-

For semi-quantification, calculate the relative peak area of this compound compared to the internal standard. For absolute quantification, a calibration curve with an authentic standard of this compound is required.

Caption: Experimental workflow for the analysis of this compound.

Biological Activity and Potential Roles

The biological activity of this compound is not yet extensively studied. However, based on its nature as a volatile organic compound produced by fungi and plants, several potential roles can be hypothesized:

-

Interspecific and Intraspecific Signaling: Volatile organic compounds often act as semiochemicals in communication between organisms. This compound may play a role in fungal-fungal, fungal-plant, or fungal-insect interactions. For instance, C8 compounds in fungi are known to be involved in interactions with pests and pathogens.[5]

-

Antimicrobial Properties: Some studies on essential oils containing various octadiene isomers have suggested potential antimicrobial activity.[11] Further investigation is needed to determine the specific contribution of this compound to these effects.

-

Flavor and Aroma: As a component of the aroma profile of edible mushrooms, this compound contributes to the sensory experience of these foods.

Conclusion and Future Directions

This compound is a naturally occurring volatile compound with a notable presence in the fungal kingdom. While its detection is well-documented, a significant gap exists in the quantitative analysis of its concentration in various natural sources. The proposed biosynthetic pathway, stemming from the lipid peroxidation of linoleic acid, provides a solid foundation for further enzymatic and metabolic studies. The detailed experimental protocol provided herein offers a robust methodology for future investigations into the quantification and biological roles of this compound.

Future research should focus on:

-

Quantitative analysis of this compound in a wider range of fungal and plant species.

-

Elucidation of the specific enzymes involved in its biosynthesis.

-

Investigation of its biological activities, including its role as a signaling molecule and its potential antimicrobial properties.

A deeper understanding of this compound's natural occurrence and biological functions could open avenues for its application in the food, agriculture, and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Les substances volatiles dans les genres Cantharellus, Craterellus et Hydnum - Scientific Publications of the Muséum national d'Histoire naturelle, Paris [sciencepress.mnhn.fr]

- 3. Volatile composition and sensory profile of Cantharellus cibarius Fr. as affected by drying method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lipid peroxidation in Sclerotium rolfsii: a new look into the mechanism of sclerotial biogenesis in fungi | Mycological Research | Cambridge Core [cambridge.org]

- 8. Role of lipid composition and lipid peroxidation in the sensitivity of fungal plant pathogens to aluminum chloride and sodium metabisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1,3-Octadiene from Propylene Feedstock

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1,3-octadiene, a valuable building block in organic synthesis, from a readily available and cost-effective propylene (B89431) feedstock presents a significant chemical challenge. A direct, single-step conversion is not currently established in industrial practice. This technical guide outlines a feasible, multi-step synthetic pathway, leveraging established catalytic transformations to convert propylene into the target C8 diene. The proposed route involves three core stages: (1) self-metathesis of propylene to produce butenes, (2) oxidative dehydrogenation of the resulting butene stream to yield 1,3-butadiene (B125203), and (3) subsequent catalytic dimerization of 1,3-butadiene to form a mixture of C8 dienes, including this compound. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols for each stage, and a summary of the relevant quantitative data. Furthermore, logical workflows and reaction pathways are visualized to facilitate a deeper understanding of the process.

Introduction

This compound is a conjugated diene of significant interest in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its versatile structure allows for a range of chemical transformations, making it a desirable intermediate. While various synthetic methods exist for the preparation of conjugated dienes, the utilization of a simple, abundant C3 feedstock like propylene offers an economically attractive, albeit indirect, route. This guide details a proposed three-stage process to achieve this transformation, providing the necessary technical details for laboratory-scale synthesis and process development.

Proposed Synthetic Pathway Overview

The conversion of propylene to this compound is conceptualized as a three-stage process, each involving a distinct catalytic transformation. The overall workflow is depicted below.

Caption: Proposed multi-stage synthesis of this compound from propylene.

Stage 1: Propylene Self-Metathesis to n-Butenes

The initial step involves the self-metathesis of propylene, which yields ethylene (B1197577) and 2-butene. This reaction is typically catalyzed by supported metal oxides.

Reaction and Mechanism

The metathesis reaction proceeds via a metal-carbene intermediate as described by the Chauvin mechanism. For propylene, this results in the formation of ethylene and 2-butene.

Reaction: 2 CH₃-CH=CH₂ ⇌ CH₂=CH₂ + CH₃-CH=CH-CH₃

Experimental Protocol: Propylene Metathesis

Catalyst: Tungsten oxide supported on silica (B1680970) (WO₃/SiO₂) is a commonly used catalyst for this transformation.

Reactor Setup: A fixed-bed flow reactor is suitable for this gas-phase reaction. The reactor should be made of stainless steel and equipped with a furnace for temperature control, mass flow controllers for gas feeds, and a back-pressure regulator to maintain the desired pressure.

Procedure:

-

The WO₃/SiO₂ catalyst is packed into the reactor.

-

The catalyst is activated in situ by heating under a flow of dry air or nitrogen at high temperatures (typically 500-600°C).

-

The reactor is cooled to the desired reaction temperature.

-

A feed stream of propylene is introduced into the reactor at a controlled flow rate and pressure.

-

The product stream is cooled, and the liquid and gaseous products are separated.

-

The product composition is analyzed by gas chromatography (GC).

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | WO₃/SiO₂ | [1] |

| Temperature | 450 - 550 °C | [1] |

| Pressure | 30 - 35 bar(g) | [2] |

| Propylene Conversion | 40 - 50% | [3][4] |

| Selectivity to 2-Butene | >90% (of C4 fraction) | [2] |

| Selectivity to Propylene | >96% (in cross-metathesis) | [2] |

Stage 2: Oxidative Dehydrogenation of n-Butenes to 1,3-Butadiene

The n-butene stream from the metathesis stage is then converted to 1,3-butadiene. Oxidative dehydrogenation (ODH) is generally preferred over non-oxidative dehydrogenation due to more favorable thermodynamics and less coke formation.

Reaction and Mechanism

In the ODH process, n-butenes react with an oxygen source (typically air) over a metal oxide catalyst to form 1,3-butadiene and water. The reaction is exothermic.

Reaction: CH₃-CH=CH-CH₃ + ½ O₂ → CH₂=CH-CH=CH₂ + H₂O

The mechanism involves the abstraction of allylic hydrogens from the butene molecule by the catalyst.

Experimental Protocol: Oxidative Dehydrogenation of n-Butenes

Catalyst: Zinc ferrite (B1171679) (ZnFe₂O₄) has shown high activity and selectivity for this reaction.[5]

Reactor Setup: A fixed-bed reactor similar to the one used for metathesis is appropriate.

Procedure:

-

The zinc ferrite catalyst is loaded into the reactor.

-

The catalyst is pre-treated in a flow of inert gas at the reaction temperature.

-

A feed stream consisting of n-butenes, air (as the oxygen source), and steam (to suppress side reactions and aid in heat management) is introduced into the reactor.

-

The reactor temperature is maintained within the optimal range.

-

The product stream is quenched to condense water and unreacted butenes, and the gaseous 1,3-butadiene is collected.

-

Product analysis is performed using GC.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Zinc Ferrite (ZnFe₂O₄) | [5] |

| Temperature | 350 - 450 °C | [5][6] |

| Feed Composition (molar ratio) | O₂:n-butene:steam = 0.75:1:15 | [5] |

| Gas Hourly Space Velocity (GHSV) | 10,050 h⁻¹ | [5] |

| n-Butene Conversion | ~80% | [5][6] |

| Selectivity to 1,3-Butadiene | ~90% | [6] |

| Yield of 1,3-Butadiene | ~80% | [5] |

Stage 3: Catalytic Dimerization of 1,3-Butadiene to this compound

The final stage involves the dimerization of 1,3-butadiene to form C8 dienes. While thermal dimerization predominantly yields cyclic products such as 4-vinylcyclohexene, catalytic routes can be employed to favor the formation of linear octadienes.[7][8] The selective synthesis of this compound is challenging, and often a mixture of isomers, including 1,3,7-octatriene, is formed.[9] Subsequent isomerization steps may be necessary to enrich the desired this compound isomer.

Caption: Dimerization pathways of 1,3-butadiene.

Reaction and Mechanism

The catalytic dimerization of 1,3-butadiene, often using palladium-based catalysts, proceeds through the formation of a bis-π-allyl palladium intermediate. This intermediate can then undergo reductive elimination to yield linear C8 dienes. The specific ligand environment around the metal center plays a crucial role in determining the regioselectivity of the product.

Reaction (example): 2 CH₂=CH-CH=CH₂ → CH₂=CH-CH=CH-CH₂-CH₂-CH=CH₂ (1,3,7-octatriene)

Experimental Protocol: Catalytic Dimerization of 1,3-Butadiene

Catalyst: A palladium catalyst with specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is typically employed. For example, a system composed of a palladium precursor and tris(o-methoxyphenyl)phosphine (TOMPP) can be used.[10]

Reactor Setup: A batch reactor, such as a stirred autoclave, is suitable for this liquid-phase reaction.

Procedure:

-

The palladium precursor and the ligand are dissolved in a suitable solvent (e.g., toluene (B28343) or isopropanol) in the reactor.[9]

-

The reactor is sealed and purged with an inert gas.

-

Liquid 1,3-butadiene is added to the reactor.

-

The mixture is heated to the reaction temperature and stirred for a specified duration.

-

After the reaction, the catalyst may be separated, and the product mixture is analyzed by GC-MS to determine the composition of the C8 diene isomers.

-

Fractional distillation can be used to separate the desired this compound from other isomers and byproducts.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst System | Pd(acac)₂ / TOMPP | [10] |

| Solvent | Isopropanol | [9] |

| Temperature | 80 - 120 °C | [11] |

| Pressure | Autogenous | - |

| 1,3-Butadiene Conversion | >95% | [11] |

| Selectivity to Linear Octadienes | Highly dependent on ligand and conditions; can exceed 90% | [9][11] |

| Yield of 1,3,7-Octatriene | Can be high with specific catalysts | [9] |

Note: The selective synthesis of this compound is not well-documented. The primary linear product is often 1,3,7-octatriene. Further research into catalyst design and reaction engineering is required to optimize the direct formation of this compound. Post-dimerization isomerization may be a viable strategy to increase the yield of the target compound.

Conclusion

This technical guide has outlined a plausible and scientifically grounded multi-step pathway for the synthesis of this compound from a propylene feedstock. While a direct conversion remains an area for future research, the proposed sequence of propylene self-metathesis, n-butene oxidative dehydrogenation, and 1,3-butadiene catalytic dimerization represents a viable, albeit indirect, route. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling further investigation and optimization of this synthetic strategy. The development of highly selective catalysts for the final dimerization step to directly yield this compound is a key area for future innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. ten.com [ten.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iokinetic.com [iokinetic.com]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Telomerization of 1,3-butadiene with various alcohols by Pd/TOMPP catalysts: new opportunities for catalytic biomass valorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Initial Characterization of 1,3-Octadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of 1,3-octadiene, a conjugated diene of interest in organic synthesis. This document details key synthetic methodologies, including palladium-catalyzed dimerization of butadiene and olefination reactions, supported by detailed, generalized experimental protocols. A thorough analysis of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is presented with tabulated data for easy reference. Furthermore, this guide explores the characteristic reactivity of this compound in fundamental organic reactions such as Diels-Alder cycloadditions and ozonolysis, providing experimental frameworks for these transformations. Visualizations of reaction pathways and experimental workflows are included to enhance understanding.

Introduction

This compound is an organic compound with the chemical formula C₈H₁₄. As a conjugated diene, its structure, featuring alternating double and single carbon-carbon bonds, imparts unique chemical reactivity, making it a valuable synthon in organic chemistry.[1] This guide aims to consolidate the foundational knowledge regarding its synthesis and characterization, serving as a technical resource for researchers in organic synthesis and drug development.

While the specific historical moment of the first synthesis of this compound is not well-documented in readily available literature, its existence and study are products of the broader exploration of conjugated dienes, a field that gained significant momentum in the late 19th and early 20th centuries with the investigation of natural products like isoprene, the building block of natural rubber.[2] The development of transition metal-catalyzed reactions, particularly those involving palladium, in the mid-20th century, provided efficient pathways for the synthesis of various dienes, including this compound.[3]

Synthesis of this compound

Several synthetic strategies can be employed for the preparation of this compound. The most prominent methods include the palladium-catalyzed dimerization of 1,3-butadiene (B125203) and olefination reactions such as the Wittig reaction.

Palladium-Catalyzed Dimerization of 1,3-Butadiene

The dimerization of 1,3-butadiene in the presence of a palladium catalyst is a powerful method for the formation of an eight-carbon chain, which can lead to various octadiene isomers.[4] By carefully selecting the catalyst, ligands, and reaction conditions, the formation of 1,3,7-octatriene (B13812992) can be favored, which can then be selectively hydrogenated to yield this compound. A general representation of this process is the telomerization of butadiene with a nucleophile, which can be subsequently eliminated to form the diene.[4]

Experimental Protocol: General Procedure for Palladium-Catalyzed Dimerization of Butadiene

-

Materials: 1,3-Butadiene, Palladium(II) acetylacetonate (B107027) [Pd(acac)₂], Triphenylphosphine (PPh₃), Methanol (B129727), Inert solvent (e.g., Toluene), Hydrogen gas, Lindlar's catalyst.

-

Procedure:

-

In a high-pressure reactor, dissolve Pd(acac)₂ and PPh₃ in toluene (B28343) under an inert atmosphere (e.g., Argon).

-

Add methanol to the solution.

-

Introduce a known amount of liquefied 1,3-butadiene into the reactor.

-

Pressurize the reactor with argon and heat to the desired temperature (e.g., 80-100 °C) for a specified time, monitoring the reaction by Gas Chromatography (GC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess butadiene.

-

The resulting product mixture, primarily containing 1-methoxy-2,7-octadiene, is then subjected to hydrogenation.

-

The methoxy-octadiene is dissolved in a suitable solvent (e.g., ethanol) and Lindlar's catalyst is added.

-

The mixture is subjected to hydrogenation with H₂ gas at a controlled pressure and temperature until the desired degree of saturation is achieved, yielding this compound.

-

The product is purified by fractional distillation.

-

Logical Relationship for Palladium-Catalyzed Synthesis

Wittig Reaction

The Wittig reaction provides a versatile method for the stereoselective synthesis of alkenes.[5][6] For the synthesis of this compound, an appropriate phosphorus ylide can be reacted with an α,β-unsaturated aldehyde. For instance, the reaction of hexanal (B45976) with a vinylphosphonium ylide can yield this compound. The stereochemistry of the resulting diene is influenced by the nature of the ylide and the reaction conditions.[5]

Experimental Protocol: General Procedure for Wittig Synthesis of this compound

-

Materials: Vinyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium in THF), Hexanal, Diethyl ether, Anhydrous solvent (e.g., THF).

-

Procedure:

-

Suspend vinyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

-

After stirring for 30 minutes at 0 °C, slowly add a solution of hexanal in anhydrous THF to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

-

Workflow for Wittig Synthesis

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. dalalinstitute.com [dalalinstitute.com]

A Technical Guide to the Gas Chromatography Retention Index of 1,3-Octadiene

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It provides a comprehensive overview of the gas chromatography (GC) retention index of 1,3-octadiene, a volatile organic compound of interest in various fields. This guide includes tabulated retention index data, detailed experimental protocols for its determination, and a workflow visualization to aid in understanding the analytical process.

Quantitative Data: Retention Indices of this compound

The Kovats retention index (RI) is a dimensionless unit that normalizes retention times in gas chromatography relative to the retention times of n-alkanes. This allows for inter-laboratory comparison of GC data. The retention index of this compound has been determined on a variety of stationary phases, reflecting its elution behavior under different polarity conditions. The following tables summarize the reported Kovats retention indices for this compound on standard non-polar, semi-standard non-polar, and standard polar columns.

Table 1: Kovats Retention Index of this compound on Non-Polar and Semi-Standard Non-Polar Stationary Phases [1][2]

| Stationary Phase Type | Active Phase | Retention Index (I) | Reference |

| Standard Non-Polar | Petrocol DH-100 | 777.1 | Haagen-Smit Laboratory, 1997[2] |

| Standard Non-Polar | OV-101 | 820 | del Rosario, de Lumen, et al., 1984[2] |

| Standard Non-Polar | OV-101 | 822 | del Rosario, de Lumen, et al., 1984[2][3] |

| Semi-Standard Non-Polar | Polydimethyl siloxane with 5% Ph groups | 825 | Robinson, Adams, et al., 2012[2] |

| Semi-Standard Non-Polar | DB-5 | 826 | Methven L., Tsoukka M., et al., 2007[2] |

| Semi-Standard Non-Polar | SPB-5 | 827 | Engel and Ratel, 2007[2] |

| Semi-Standard Non-Polar | CP Sil 8 CB | 827 | Elmore, Mottram, et al., 2000[2] |

| Semi-Standard Non-Polar | HP-5 | 827 | Larsen and Frisvad, 1995[2] |

| Semi-Standard Non-Polar | HP-5 | 829 | Larsen and Frisvad, 1995, 2[2] |

| Semi-Standard Non-Polar | HP-5 | 830 | Larsen and Frisvad, 1995[2] |

Table 2: Kovats Retention Index of this compound on Standard Polar Stationary Phases [1][2]

| Stationary Phase Type | Active Phase | Retention Index (I) | Reference |

| Standard Polar | DB-Wax | 954 | Piveteau, le Guen, et al., 2000[2] |

| Standard Polar | DB-Wax | 958 | Piveteau, le Guen, et al., 2000[2] |

Experimental Protocols for Retention Index Determination

The determination of the Kovats retention index involves analyzing the target compound and a series of n-alkanes under identical gas chromatographic conditions. The following protocol outlines the key steps for determining the retention index of this compound.

Preparation of Standards

-

This compound Standard: Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or pentane. A typical concentration might be 1000 µg/mL. From this stock, prepare a working standard at a lower concentration (e.g., 10 µg/mL).

-

n-Alkane Standard Mix: Prepare a mixture of n-alkanes that bracket the expected elution time of this compound. For non-polar columns, a mix of C8 to C12 hydrocarbons is appropriate. For polar columns, a wider range may be necessary. The concentration of each n-alkane should be comparable to the this compound working standard. A commercially available retention index standard mix can also be used.[4]

Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters

The following are example GC-MS conditions. These should be optimized for the specific instrument and column being used.

-

Gas Chromatograph: Agilent 7890 Series GC or equivalent.[5]

-

Column:

-

Non-polar: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Polar: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector:

-

Mode: Splitless or split (e.g., 50:1 split ratio).

-

Temperature: 250°C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Acquisition and Analysis

-

Inject the n-alkane standard mix and record the retention times of each n-alkane.

-

Inject the this compound working standard and record its retention time.

-

Calculate the Kovats retention index (I) using the following formula for temperature-programmed GC:

*I = 100n + 100(N - n) * [(t_R(x) - t_R(n)) / (t_R(N) - t_R(n))] * Where:

-

t_R(x) is the retention time of this compound.

-

t_R(n) is the retention time of the n-alkane eluting immediately before this compound.

-

t_R(N) is the retention time of the n-alkane eluting immediately after this compound.

-

n is the carbon number of the n-alkane eluting before this compound.

-

N is the carbon number of the n-alkane eluting after this compound.

-

Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for the experimental determination of the Kovats retention index.

Caption: Workflow for Kovats Retention Index Determination.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,3-Octadiene

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 1,3-octadiene, tailored for researchers, scientists, and professionals in drug development. It includes quantitative spectral data, detailed experimental protocols for sample analysis, and a workflow visualization for the spectroscopic process.

Infrared Spectroscopy Data for this compound

The infrared spectrum of this compound, a conjugated diene, exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented below is primarily sourced from the Coblentz Society's evaluated infrared reference spectrum, obtained from a neat liquid sample of a mixture of (E) and (Z) isomers.[1]

Table 1: Summary of Key IR Absorption Bands for this compound (Neat Liquid)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3085 | Medium | =C-H Stretch (vinyl group) |

| ~3040 | Medium | =C-H Stretch (conjugated system) |

| ~2960 | Strong | C-H Asymmetric Stretch (CH₃) |

| ~2925 | Strong | C-H Asymmetric Stretch (CH₂) |

| ~2870 | Strong | C-H Symmetric Stretch (CH₃) |

| ~2855 | Strong | C-H Symmetric Stretch (CH₂) |

| ~1650 | Medium | C=C Stretch (conjugated diene) |

| ~1600 | Medium | C=C Stretch (conjugated diene) |

| ~1460 | Strong | C-H Bend (CH₂ and CH₃) |

| ~990 | Strong | =C-H Bend (out-of-plane, trans) |

| ~900 | Strong | =C-H Bend (out-of-plane, vinyl) |

Note: Peak positions are approximate and sourced from the digitized Coblentz Society spectrum.[1] Intensity is a qualitative description (Strong, Medium).

A gas-phase spectrum is also available and may show slight differences in peak positions and shapes due to the different sample state.[2]

Experimental Protocols

The acquisition of a high-quality IR spectrum for a liquid sample like this compound requires proper sample preparation and instrument operation. The following protocol outlines the "neat liquid" sampling technique, which is common for pure liquid compounds.[3]

Protocol: Acquiring a Neat Liquid IR Spectrum

Objective: To obtain the infrared spectrum of a pure liquid sample, such as this compound, using the thin-film method.

Materials:

-

Pasteur pipette

-

FTIR Spectrometer (e.g., Thermo Nicolet, Perkin-Elmer)[5]

-

Kimwipes

-

Acetone (B3395972) or isopropanol (B130326) (for cleaning)[3][7]

-

Desiccator for storing salt plates

Methodology:

-

Instrument Preparation and Background Scan:

-

Sample Preparation (Neat Sample):

-

Retrieve two clean, dry salt plates from a desiccator. Handle them by the edges to avoid transferring moisture and oils from your fingers.[3]

-

Using a Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.[3][4][5]

-

Carefully place the second salt plate on top of the first, creating a "sandwich."[3][4][5] The liquid will spread to form a thin, even film between the plates.[3] Avoid air bubbles.

-

-

Data Acquisition:

-

Place the salt plate "sandwich" into the sample holder in the spectrometer's sample beam path.[3][4]

-

Initiate the sample scan according to the instrument's software instructions. The instrument directs infrared radiation through the sample, and a detector measures the amount of light that is transmitted at each frequency.

-

The resulting interferogram is then subjected to a Fourier Transform by the instrument's software to generate the final infrared spectrum (transmittance vs. wavenumber).[8]

-

-

Post-Analysis and Cleanup:

The reference spectrum for this compound from the Coblentz Society was recorded on a Beckman IR-12 grating instrument using a transmission sampling procedure with a path length of 0.0104 cm.[1] Modern analyses typically utilize FTIR instruments, which offer improved speed and signal-to-noise ratios.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of a liquid sample like this compound.

Caption: Workflow for obtaining a neat liquid IR spectrum.

References

- 1. This compound (e & z) [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. webassign.net [webassign.net]

- 5. scribd.com [scribd.com]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

Mass Spectrometry Fragmentation of 1,3-Octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-octadiene. It includes quantitative data on fragment ions, detailed experimental protocols for analysis, and a visualization of the proposed fragmentation pathways.

Introduction

This compound is a conjugated diene with the chemical formula C₈H₁₄ and a molecular weight of approximately 110.20 g/mol .[1][2][3][4][5][6] Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and characterization in various matrices. This guide will focus on the fragmentation pattern observed under electron ionization (EI), a common and robust ionization technique.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks providing a fingerprint for its identification. The quantitative data for the major fragment ions are summarized in the table below, as sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 110 | 10 | [C₈H₁₄]⁺• (Molecular Ion) |

| 95 | 15 | [C₇H₁₁]⁺ |

| 81 | 60 | [C₆H₉]⁺ |

| 67 | 85 | [C₅H₇]⁺ |

| 54 | 100 | [C₄H₆]⁺ (Base Peak) |

| 41 | 70 | [C₃H₅]⁺ |

| 27 | 40 | [C₂H₃]⁺ |

Note: Relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Fragmentation Pathway Analysis

The fragmentation of this compound upon electron ionization begins with the removal of an electron to form the molecular ion (M⁺•) at m/z 110. Due to the conjugated π-system, the molecular ion is relatively stable and is observed in the spectrum. The subsequent fragmentation follows characteristic pathways for conjugated dienes, primarily involving allylic cleavages and rearrangements.

The base peak at m/z 54 corresponds to the [C₄H₆]⁺ ion, which is likely the 1,3-butadiene (B125203) radical cation. This highly stable conjugated species is formed via a McLafferty-type rearrangement followed by cleavage. The prominent peak at m/z 67, [C₅H₇]⁺, can be attributed to the loss of a propyl radical (•C₃H₇). The fragment at m/z 81, [C₆H₉]⁺, likely arises from the loss of an ethyl radical (•C₂H₅). The formation of the allyl cation [C₃H₅]⁺ at m/z 41 is also a common feature in the fragmentation of unsaturated hydrocarbons.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

The mass spectrum of this compound is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

4.1. Sample Preparation

For volatile compounds like this compound, sample preparation is often minimal. A dilute solution of the analyte in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared. The concentration should be optimized to avoid column overloading and detector saturation.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to handle the volatile nature of the analyte.

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Final hold: Hold at 150 °C for 5 minutes. (This program is a general guideline and should be optimized for the specific instrument and sample matrix.)

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 20-200

-

Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer.

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and serves as a reliable method for its identification. The formation of a stable [C₄H₆]⁺ ion at m/z 54 as the base peak is a key characteristic. By understanding the fragmentation pathways and employing standardized GC-MS protocols, researchers can confidently identify and quantify this compound in complex mixtures.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 1,3-Octadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of the four geometric isomers of 1,3-octadiene: (1E,3E)-octa-1,3-diene, (1E,3Z)-octa-1,3-diene, (1Z,3E)-octa-1,3-diene, and (1Z,3Z)-octa-1,3-diene. A detailed understanding of the stereochemistry of these isomers is crucial in various fields, including synthetic chemistry and drug development, where specific isomeric forms can exhibit distinct biological activities.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally derived public data, the following tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants for the four isomers of this compound. These predictions were generated using computational methods and serve as a valuable reference for spectral interpretation and isomer identification.

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers (in CDCl₃)

| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| (1E,3E)-1,3-Octadiene | H1 | 5.08 | dd | J(H1,H2)=15.0, J(H1,H3)=~0 |

| H2 | 6.05 | dt | J(H2,H1)=15.0, J(H2,H3)=10.5 | |

| H3 | 6.20 | dd | J(H3,H2)=10.5, J(H3,H4)=15.0 | |

| H4 | 5.65 | dt | J(H4,H3)=15.0, J(H4,H5)=7.0 | |

| H5 | 2.05 | q | J(H5,H4)=7.0, J(H5,H6)=7.5 | |

| H6 | 1.40 | sextet | J(H6,H5)=7.5, J(H6,H7)=7.5 | |

| H7 | 1.30 | sextet | J(H7,H6)=7.5, J(H7,H8)=7.5 | |

| H8 | 0.90 | t | J(H8,H7)=7.5 | |

| (1E,3Z)-1,3-Octadiene | H1 | 5.25 | d | J(H1,H2)=15.0 |

| H2 | 6.45 | dt | J(H2,H1)=15.0, J(H2,H3)=10.5 | |

| H3 | 5.95 | t | J(H3,H2)=10.5, J(H3,H4)=10.5 | |

| H4 | 5.40 | dt | J(H4,H3)=10.5, J(H4,H5)=7.5 | |

| H5 | 2.15 | q | J(H5,H4)=7.5, J(H5,H6)=7.5 | |

| H6 | 1.40 | sextet | J(H6,H5)=7.5, J(H6,H7)=7.5 | |

| H7 | 1.30 | sextet | J(H7,H6)=7.5, J(H7,H8)=7.5 | |

| H8 | 0.90 | t | J(H8,H7)=7.5 | |

| (1Z,3E)-1,3-Octadiene | H1 | 5.05 | d | J(H1,H2)=10.0 |

| H2 | 6.25 | dt | J(H2,H1)=10.0, J(H2,H3)=10.5 | |

| H3 | 6.55 | dd | J(H3,H2)=10.5, J(H3,H4)=15.0 | |

| H4 | 5.75 | dt | J(H4,H3)=15.0, J(H4,H5)=7.0 | |

| H5 | 2.10 | q | J(H5,H4)=7.0, J(H5,H6)=7.5 | |

| H6 | 1.40 | sextet | J(H6,H5)=7.5, J(H6,H7)=7.5 | |

| H7 | 1.30 | sextet | J(H7,H6)=7.5, J(H7,H8)=7.5 | |

| H8 | 0.90 | t | J(H8,H7)=7.5 | |

| (1Z,3Z)-1,3-Octadiene | H1 | 5.20 | d | J(H1,H2)=10.0 |

| H2 | 6.00 | dt | J(H2,H1)=10.0, J(H2,H3)=10.5 | |

| H3 | 5.80 | t | J(H3,H2)=10.5, J(H3,H4)=10.5 | |

| H4 | 5.50 | dt | J(H4,H3)=10.5, J(H4,H5)=7.5 | |

| H5 | 2.20 | q | J(H5,H4)=7.5, J(H5,H6)=7.5 | |

| H6 | 1.40 | sextet | J(H6,H5)=7.5, J(H6,H7)=7.5 | |

| H7 | 1.30 | sextet | J(H7,H6)=7.5, J(H7,H8)=7.5 | |

| H8 | 0.90 | t | J(H8,H7)=7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers (in CDCl₃)

| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) |

| (1E,3E)-1,3-Octadiene | C1 | 117.5 |

| C2 | 136.0 | |

| C3 | 132.5 | |

| C4 | 130.0 | |

| C5 | 35.0 | |

| C6 | 31.5 | |

| C7 | 22.5 | |

| C8 | 14.0 | |

| (1E,3Z)-1,3-Octadiene | C1 | 115.0 |

| C2 | 133.0 | |

| C3 | 128.0 | |

| C4 | 125.0 | |

| C5 | 29.5 | |

| C6 | 31.5 | |

| C7 | 22.5 | |

| C8 | 14.0 | |

| (1Z,3E)-1,3-Octadiene | C1 | 116.5 |

| C2 | 131.5 | |

| C3 | 130.5 | |

| C4 | 129.0 | |

| C5 | 35.0 | |

| C6 | 31.5 | |

| C7 | 22.5 | |

| C8 | 14.0 | |

| (1Z,3Z)-1,3-Octadiene | C1 | 114.0 |

| C2 | 128.5 | |

| C3 | 126.0 | |

| C4 | 124.0 | |

| C5 | 29.5 | |

| C6 | 31.5 | |

| C7 | 22.5 | |

| C8 | 14.0 |

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of this compound isomers, with special considerations for their volatile nature.

Sample Preparation for Volatile Compounds

-

Sample Handling: Due to the volatility of this compound isomers, all handling should be performed in a well-ventilated fume hood. Samples should be kept cool to minimize evaporation.

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for NMR analysis. However, for volatile compounds, a solvent with a lower vapor pressure, such as deuterated benzene (B151609) (C₆D₆) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), may be advantageous to reduce solvent evaporation during the experiment.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

NMR Tube: Use a high-quality, 5 mm NMR tube. For volatile samples, a J. Young NMR tube with a resealable stopcock is highly recommended to prevent sample loss through evaporation.

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR. It should be added to the solvent at a concentration of approximately 0.05% (v/v).

-

Degassing (Optional but Recommended): To remove dissolved oxygen, which can affect relaxation times and line broadening, the sample can be degassed using the freeze-pump-thaw method. This involves freezing the sample in liquid nitrogen, evacuating the headspace, and then allowing the sample to thaw under vacuum. This cycle should be repeated three times.

NMR Instrument Parameters

The following are general guidelines for setting up NMR experiments. Optimal parameters may vary depending on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans (NS): 8-16 scans are typically sufficient for a good signal-to-noise ratio.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 scans or more may be required due to the low natural abundance of ¹³C.

-

Spectral Width (SW): A range of 0 to 150 ppm will cover the expected chemical shifts for this compound.

2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Visualization of Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the NMR spectral analysis of this compound isomers.

Caption: Workflow for NMR spectral analysis of this compound isomers.

Caption: Logic for identifying this compound isomers based on coupling constants.

Physicochemical properties of cis and trans-1,3-Octadiene

An In-depth Technical Guide to the Physicochemical Properties of cis- and trans-1,3-Octadiene

Introduction

1,3-Octadiene (C8H14) is an unsaturated hydrocarbon with two double bonds, belonging to the class of alkadienes.[1] It exists as two primary geometric isomers, cis-(Z) and trans-(E), which arise from the restricted rotation around the C3-C4 double bond. These isomers, while sharing the same molecular formula and connectivity, exhibit distinct spatial arrangements of their atoms. This stereochemical difference influences their physical and chemical properties, making a comparative analysis crucial for researchers in organic synthesis, polymer science, and drug development. This guide provides a detailed overview of the core physicochemical properties of cis- and trans-1,3-octadiene, outlines the experimental protocols for their determination, and visually represents their structural differences.

Physicochemical Properties

The following tables summarize the key physicochemical properties for the cis and trans isomers of this compound. It is important to note that experimentally determined values for the cis isomer are less commonly reported in the literature; therefore, some data points are estimated or refer to unspecified isomer mixtures.

Table 1: General and Physical Properties of this compound Isomers

| Property | cis-1,3-Octadiene ((3Z)-octa-1,3-diene) | trans-1,3-Octadiene ((3E)-octa-1,3-diene) |

| Molecular Formula | C₈H₁₄[2][3] | C₈H₁₄[1][4] |

| Molecular Weight | 110.20 g/mol [2] | 110.1968 g/mol [1][4] |

| Appearance | Colorless liquid (assumed) | Colorless liquid[5] |

| Boiling Point | 130-131 °C (isomer unspecified)[6] | 127-128 °C @ 760 mmHg (est.)[1][7] |

| Melting Point | Not Available | Not Available[1] |